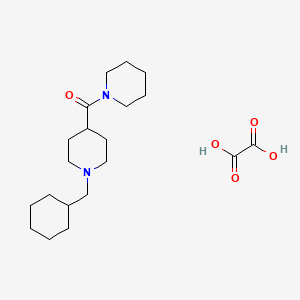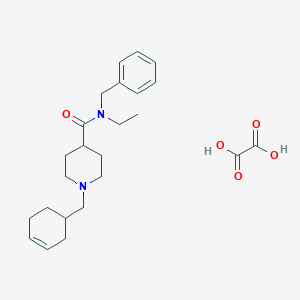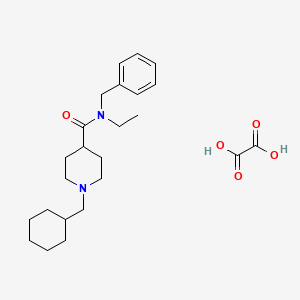![molecular formula C27H34N2O6 B3950070 1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950070.png)
1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate
Descripción general
Descripción
1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized through a specific method and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate involves its ability to act as an antagonist for the dopamine D3 receptor. This receptor is involved in various neurological and psychiatric disorders, and by blocking it, this compound can potentially alleviate symptoms associated with these disorders. Additionally, this compound has been found to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine, which further contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to modulate the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to changes in mood, behavior, and cognition. Additionally, this compound has been found to have anxiolytic and antipsychotic effects, which may be beneficial in the treatment of anxiety and psychotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate in lab experiments include its specificity for the dopamine D3 receptor and its potential therapeutic effects in various neurological and psychiatric disorders. However, limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving 1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate. These include further studies on its potential therapeutic effects in various neurological and psychiatric disorders, as well as its potential side effects and toxicity. Additionally, research could focus on developing more specific and potent compounds that target the dopamine D3 receptor and other neurotransmitter systems. Finally, research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate has shown potential applications in the field of medicine. It has been studied for its ability to act as an antagonist for the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders. Studies have also shown that this compound has potential applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2.C2H2O4/c28-25(27-15-5-2-6-16-27)23-13-17-26(18-14-23)19-21-9-11-24(12-10-21)29-20-22-7-3-1-4-8-22;3-1(4)2(5)6/h1,3-4,7-12,23H,2,5-6,13-20H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXELJMWBMMLXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)

![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)



![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950062.png)
![1-[3-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950064.png)


![N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950081.png)

